
N-quinolin-6-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-quinolin-6-ylmethanesulfonamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N-quinolin-6-ylmethanesulfonamide has shown promising results as an antimicrobial agent. Studies indicate that it can inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folate biosynthesis. This inhibition mechanism is similar to other sulfonamide antibiotics, enhancing its potential in treating bacterial infections.
Anticancer Properties
Research has also explored the anticancer properties of this compound. Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting it may contribute to the development of new cancer therapies. Molecular docking studies have indicated its potential interactions with cancer-related targets, further supporting its role in oncology.
Synthesis and Structural Comparisons
The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions to maximize yield and purity. Various synthetic routes have been developed, showcasing the compound's versatility in chemical applications.
Comparison with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(2-Methylquinolin-6-yl)methanesulfonamide | Methyl substitution on quinoline | Antimicrobial | Enhanced lipophilicity |
Quinolin-8-ylmethanesulfonamide | Different position of sulfonamide | Anticancer | Potentially higher cytotoxicity |
N-(2-Aminoquinolin-6-yl)methanesulfonamide | Amino group addition | Antiviral | Broader spectrum of biological activity |
This compound stands out due to its specific quinoline substitution pattern and the presence of the methanesulfonamide group, influencing its reactivity and biological properties.
Case Studies and Research Findings
Several case studies highlight the practical applications and effectiveness of this compound:
Case Study: Antimicrobial Efficacy
In clinical settings, researchers have evaluated the effectiveness of this compound against resistant bacterial strains. Results showed significant antimicrobial activity, suggesting it could be a valuable addition to existing antibiotic therapies .
Case Study: Cancer Treatment
A recent study investigated the use of this compound derivatives in treating specific cancer types. The findings indicated that these derivatives exhibited strong cytotoxic effects on tumor cells while sparing normal cells, highlighting their therapeutic potential .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-quinolin-6-ylmethanesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7,12H,1H3 |
InChI Key |
RRCOGTUZAAMWGL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.